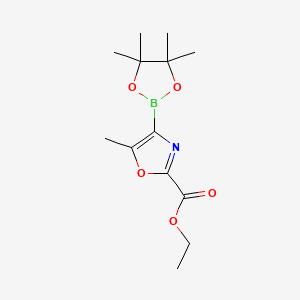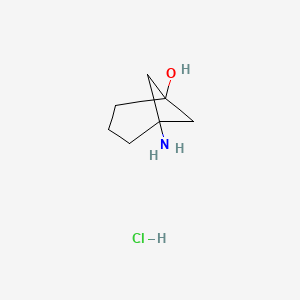
2-(Ethoxycarbonylamino)-2,3-dimethylbutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Ethoxycarbonylamino)-2,3-dimethylbutanoic acid is an organic compound that belongs to the class of amino acids. It is characterized by the presence of an ethoxycarbonylamino group attached to a butanoic acid backbone. This compound is of interest in various fields of chemistry and biology due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethoxycarbonylamino)-2,3-dimethylbutanoic acid typically involves the reaction of diethyl acetamidomalonate with a suitable alkylating agent under basic conditions. The reaction proceeds through the formation of an enolate intermediate, which then undergoes alkylation to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-(Ethoxycarbonylamino)-2,3-dimethylbutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The ethoxycarbonylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(Ethoxycarbonylamino)-2,3-dimethylbutanoic acid has several applications in scientific research:
Biology: The compound can be used in the study of enzyme-substrate interactions and protein synthesis.
Industry: The compound can be used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-(Ethoxycarbonylamino)-2,3-dimethylbutanoic acid exerts its effects involves its interaction with specific molecular targets. The ethoxycarbonylamino group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The pathways involved may include metabolic processes and signal transduction mechanisms .
Comparison with Similar Compounds
Similar Compounds
2-Ethylhexanoic acid: Another carboxylic acid with a similar backbone but different functional groups.
Quisqualic acid analogs: Compounds with similar amino acid structures but different substituents.
Uniqueness
2-(Ethoxycarbonylamino)-2,3-dimethylbutanoic acid is unique due to its specific combination of functional groups, which imparts distinct reactivity and biological activity. Its ethoxycarbonylamino group differentiates it from other similar compounds and contributes to its specific applications in research and industry.
Properties
IUPAC Name |
2-(ethoxycarbonylamino)-2,3-dimethylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO4/c1-5-14-8(13)10-9(4,6(2)3)7(11)12/h6H,5H2,1-4H3,(H,10,13)(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIILJEXEFLLELQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC(C)(C(C)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(2R,5S)-2,5-Dimethylpiperazin-1-YL]prop-2-EN-1-one 2,2,2-trifluoroacetic acid](/img/structure/B13904122.png)
![2,6-diamino-N-[1-(naphthalen-2-ylamino)-1-oxopropan-2-yl]hexanamide](/img/structure/B13904128.png)
![Ethyl 3-{[(5-chloropyridin-2-yl)carbonyl]amino}-1-methyl-1H-pyrazole-4-carboxylate](/img/structure/B13904135.png)







![4-[(2R)-2-(4-chloro-2-fluoro-phenyl)-2-methyl-1,3-benzodioxol-4-yl]piperidine;4-methylbenzenesulfonic acid](/img/structure/B13904210.png)


